Rotatable Bond Advantage vs. Zero-Spacer Carbohydrazide
The three‑carbon propanoyl linker provides four rotatable bonds (C–C–C–N backbone + hydrazide terminal NH₂), enabling a significantly broader conformational sampling space than the zero‑spacer 1H‑pyrazole‑4‑carbohydrazide, which possesses only one rotatable bond . This conformational flexibility is critical when the hydrazide is condensed with aldehydes or ketones to generate hydrazone libraries; a study on pyrazole‑hydrazide‑hydrazone antimycobacterial agents demonstrated that linker flexibility directly influences the ability to occupy elongated hydrophobic pockets in the target binding site, with MIC values ranging from 4 to 128 µg mL⁻¹ across a series where the spacer length was systematically varied [1].
| Evidence Dimension | Number of rotatable bonds (conformational degrees of freedom) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 1H-Pyrazole-4-carbohydrazide (CAS 87551-45-9): 1 rotatable bond |
| Quantified Difference | +3 rotatable bonds (4‑fold increase) |
| Conditions | Computed from SMILES structures; confirmed by ChemSrc and ChemBK entries |
Why This Matters
A higher rotatable bond count enables the derived hydrazone to better access conformationally demanding binding pockets, which is desirable in fragment-based and diversity-oriented library design.
- [1] Kumar P. et al. Structure–activity relationship-driven lead optimization of pyrazole hydrazide-hydrazone analogues as potent antimycobacterial agents: in vitro and in silico studies. Future Med. Chem. (2025). doi:10.1080/17568919.2025.2474567. View Source
